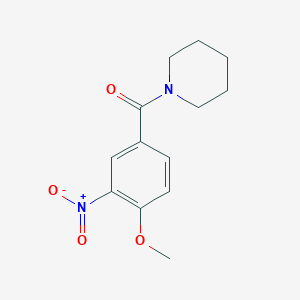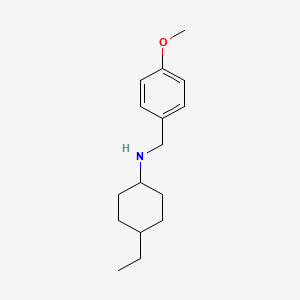
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole, also known as DPhOx, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. In anticancer activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In antituberculosis and antimalarial activities, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to inhibit the growth of the respective pathogens by targeting specific enzymes.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and neuroprotective activities. In antioxidant activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to scavenge free radicals and protect cells from oxidative damage. In anti-inflammatory activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to inhibit the production of inflammatory cytokines and reduce inflammation. In neuroprotective activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has several advantages for lab experiments such as high purity, high yield, and easy synthesis method. However, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole also has some limitations such as low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole research such as the development of novel anticancer, antituberculosis, and antimalarial drugs, the synthesis of functional materials for various applications, and the exploration of its potential as a neuroprotective agent. Additionally, the investigation of its mechanism of action and the optimization of its pharmacokinetics are also important future directions for 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole research.
In conclusion, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is needed to fully understand its potential and to develop novel applications.
合成法
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can be synthesized through a reaction between 3,4-dimethoxybenzohydrazide and 2-phenylacetic acid, followed by cyclization with phosphorus oxychloride. This method yields high purity and high yield of 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to exhibit anticancer, antituberculosis, and antimalarial activities. In materials science, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. In organic electronics, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-21-15-10-9-14(12-16(15)22-2)18-19-17(23-20-18)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDNDZSGEYAHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)


![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)

![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)

![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730444.png)
![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)